N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[3-(1-Benzofuran-2-yl)propyl]-3-cyanobenzamide is the sigma-1 receptor . Sigma receptors are unique proteins that have been implicated in several disease processes, making them attractive targets for therapeutic intervention .
Mode of Action
This compound: exhibits high affinity at the sigma-1 receptor . The interaction of this compound with its target leads to a series of biochemical reactions that result in its biological effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The pharmacokinetics of This compound Benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Result of Action
The molecular and cellular effects of This compound Some benzofuran compounds have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
The benzofuran ring in N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780
Molecular Mechanism
It is known that benzofuran compounds can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Dosage Effects in Animal Models
Some benzofuran derivatives have been found to exhibit potent biological activities in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing large quantities of the compound with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine: Studied for its potential as a monoamine oxidase inhibitor.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-13-14-5-3-7-16(11-14)19(22)21-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZCJPEOSYKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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